5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde
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Overview
Description
5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde: is an organic compound that features a furan ring substituted with a bromo-trifluoromethylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves the following steps:
Bromination: The starting material, 2-furan carbaldehyde, is brominated using bromine in the presence of a suitable solvent like dichloromethane.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Coupling Reaction: The final step involves coupling the trifluoromethylated intermediate with a phenylboronic acid derivative under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid.
Reduction: 5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used to design probes for studying biological processes, especially those involving oxidative stress and enzyme activity.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-fluorobenzotrifluoride
- 5-Bromo-2-thiophenecarboxaldehyde
Comparison:
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a furan ring and aldehyde group. It is commonly used in Suzuki-Miyaura coupling reactions.
- 2-Bromo-5-fluorobenzotrifluoride: Contains a fluorine atom instead of a furan ring and aldehyde group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- 5-Bromo-2-thiophenecarboxaldehyde: Contains a thiophene ring instead of a furan ring. It is used in the synthesis of heterocyclic compounds with potential biological activity.
The uniqueness of 5-[2-Bromo-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde lies in its combination of a furan ring, a bromine atom, a trifluoromethyl group, and an aldehyde functional group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-[2-bromo-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRPKHGVRCXGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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